molecular formula C17H16N2O2S B2628475 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 312917-20-7

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No. B2628475
CAS RN: 312917-20-7
M. Wt: 312.39
InChI Key: WIVMUDVEDFANGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the amide group would be key structural features. The presence of the methoxy group (-OCH3) and the benzothiazole ring suggests potential sites for further chemical reactions .

Scientific Research Applications

Radiotracer Development

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also referred to as [11C]L-159,884, has been developed as a radiolabeled, nonpeptide angiotensin II antagonist. This compound has shown potential for angiotensin II, AT1 receptor imaging, which is crucial in cardiovascular research and diagnostics (Hamill et al., 1996).

Crystal Growth and Optical Studies

Research into the synthesis and crystal growth of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA) has been conducted. Studies have focused on its crystal structure, optical properties, thermal behavior, and potential antibacterial and antifungal activities. This compound's second harmonic generation (SHG) efficiency has also been explored, showing promise in nonlinear optical applications (Prabukanthan et al., 2020).

Photodynamic Therapy for Cancer Treatment

Derivatives of benzothiazole, such as N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, have been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. These compounds have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in PDT (Pişkin et al., 2020).

Anticonvulsant Activity

Compounds structurally related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide have been synthesized and evaluated for their anticonvulsant activity. These studies are significant for developing new treatments for epilepsy and related neurological disorders (Koçyiğit-Kaymakçıoğlu et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors, particularly against steel in acidic environments. This research is pivotal in material science for enhancing the lifespan and durability of metals (Hu et al., 2016).

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, or its behavior under different reaction conditions .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVMUDVEDFANGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

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